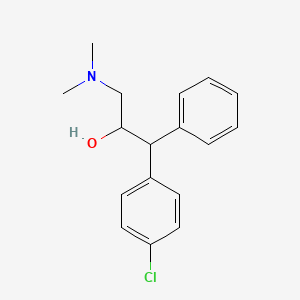
Clemeprol
Cat. No. B8497046
M. Wt: 289.8 g/mol
InChI Key: YXOXPPZXGQCEEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04101676
Procedure details


p-Chlorophenyl-phenylacetaldehyde (5.68 g.) was reacted with dimethylsulphoxonium methylide and the crude epoxide obtained further reacted with dimethylamine in ethanol by the procedures described in Example 8 to give 3-dimethylamino-1-p-chlorophenyl-1-phenyl-propan-2-ol (2.6g., 37% from aldehyde) as an oil.
Name
p-Chlorophenyl-phenylacetaldehyde
Quantity
5.68 g
Type
reactant
Reaction Step One

[Compound]
Name
dimethylsulphoxonium methylide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
37%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:9]=[O:10])=[CH:4][CH:3]=1.[CH3:17][NH:18][CH3:19].[CH2:20](O)C>>[CH3:17][N:18]([CH3:20])[CH2:19][CH:9]([OH:10])[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1
|
Inputs


Step One
|
Name
|
p-Chlorophenyl-phenylacetaldehyde
|
|
Quantity
|
5.68 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C=O)C1=CC=CC=C1
|
[Compound]
|
Name
|
dimethylsulphoxonium methylide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude epoxide obtained further
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(C(C1=CC=CC=C1)C1=CC=C(C=C1)Cl)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
